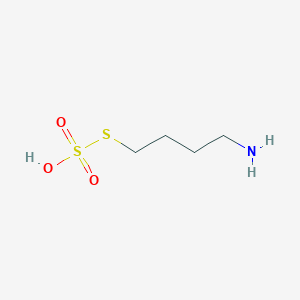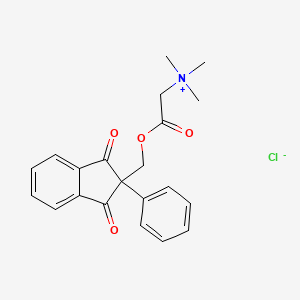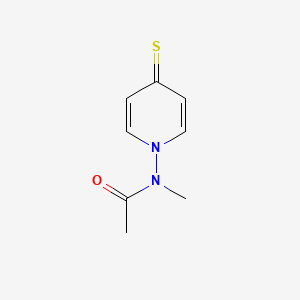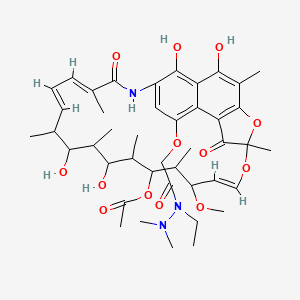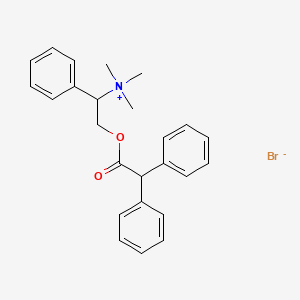
(alpha-(Hydroxymethyl)benzyl)trimethylammonium bromide diphenylacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-(2,2-Diphenylacetyl)oxy-1-phenylethyl]-trimethylazanium bromide is a chemical compound with the molecular formula C25H28BrNO2 and a molecular weight of 454.399 g/mol . This compound is known for its unique structure, which includes a trimethylazanium group and a diphenylacetyl moiety. It is used in various scientific research applications due to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(2,2-diphenylacetyl)oxy-1-phenylethyl]-trimethylazanium bromide typically involves the reaction of 2-(2,2-diphenylacetyl)oxy-1-phenylethanol with trimethylamine in the presence of a brominating agent . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include:
Temperature: The reaction is usually conducted at room temperature or slightly elevated temperatures.
Solvent: Common solvents used in the reaction include dichloromethane or chloroform.
Reaction Time: The reaction time can vary but typically ranges from a few hours to overnight.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
Types of Reactions
[2-(2,2-Diphenylacetyl)oxy-1-phenylethyl]-trimethylazanium bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bromide ion can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Nucleophiles such as hydroxide ions or amines can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
[2-(2,2-Diphenylacetyl)oxy-1-phenylethyl]-trimethylazanium bromide is utilized in various scientific research fields, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a drug candidate.
Mechanism of Action
The mechanism of action of [2-(2,2-diphenylacetyl)oxy-1-phenylethyl]-trimethylazanium bromide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
[2-(2,2-Diphenylacetyl)oxy-1-phenylethyl]-dimethylazanium chloride: This compound is similar in structure but contains a chloride ion instead of a bromide ion.
[2-(2,2-Diphenylacetyl)oxy-1-phenylethyl]-dimethylazanium bromide: Another similar compound with slight variations in the substituents.
Uniqueness
The uniqueness of [2-(2,2-diphenylacetyl)oxy-1-phenylethyl]-trimethylazanium bromide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Its trimethylazanium group and diphenylacetyl moiety make it a valuable compound for various research applications.
Properties
CAS No. |
101657-02-7 |
|---|---|
Molecular Formula |
C25H28BrNO2 |
Molecular Weight |
454.4 g/mol |
IUPAC Name |
[2-(2,2-diphenylacetyl)oxy-1-phenylethyl]-trimethylazanium;bromide |
InChI |
InChI=1S/C25H28NO2.BrH/c1-26(2,3)23(20-13-7-4-8-14-20)19-28-25(27)24(21-15-9-5-10-16-21)22-17-11-6-12-18-22;/h4-18,23-24H,19H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
VBKBEUHDALYPGT-UHFFFAOYSA-M |
Canonical SMILES |
C[N+](C)(C)C(COC(=O)C(C1=CC=CC=C1)C2=CC=CC=C2)C3=CC=CC=C3.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


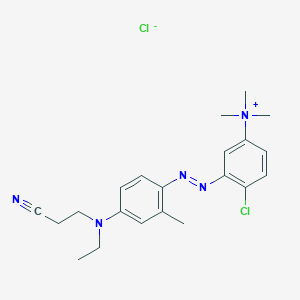

![N-[3,5-bis-(Trifluoromethyl)phenyl]-3-chlorobenzenesulfonamide](/img/structure/B15342396.png)
![1,4-diazabicyclo[2.2.2]octane;naphthalene-2,6-dicarboxylate;nickel(2+);nickel(3+)](/img/structure/B15342407.png)
![Di(pyridin-2-yl) [1,1'-biphenyl]-4,4'-dicarboxylate](/img/structure/B15342412.png)


